molecular formula C12H12BrClOS B286064 5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one

5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one

Cat. No. B286064
M. Wt: 319.65 g/mol
InChI Key: DWPOWBGVSPSKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one, also known as BCTC, is a chemical compound that has been widely used in scientific research due to its unique properties. BCTC has been found to have various biochemical and physiological effects, making it an important tool for studying different biological processes.

Mechanism of Action

5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one blocks the activation of TRPV1 channels by binding to a specific site on the channel. This prevents the entry of calcium ions into the cell, which is necessary for the activation of various cellular processes that lead to pain and inflammation.
Biochemical and physiological effects:
5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one has been found to have various biochemical and physiological effects, including the inhibition of capsaicin-induced pain, the reduction of inflammation in animal models, and the modulation of insulin secretion in pancreatic beta cells.

Advantages and Limitations for Lab Experiments

5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one is a useful tool for studying the role of TRPV1 channels in different biological processes. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
List of

Future Directions

1. Investigating the role of TRPV1 channels in different disease models using 5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one as a tool.
2. Developing new analogs of 5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one with improved solubility and selectivity for TRPV1 channels.
3. Studying the effects of 5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one on other ion channels and receptors.
4. Exploring the potential therapeutic applications of 5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one in different diseases, including pain and inflammation.
5. Investigating the safety and toxicity of 5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one in animal models and humans.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one involves several steps, including the reaction of 2-bromo-5-chlorobenzaldehyde with cyclopentanone in the presence of potassium tert-butoxide to form 5-bromo-2-chloro-6-hydroxycyclohex-3-enone. This intermediate is then reacted with 2-methylthiophene-3-carboxylic acid in the presence of phosphorus oxychloride to form 5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one.

Scientific Research Applications

5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one has been extensively used in scientific research as a tool to study different biological processes. It has been found to be a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that plays an important role in pain sensation and inflammation.

properties

Molecular Formula

C12H12BrClOS

Molecular Weight

319.65 g/mol

IUPAC Name

5-bromo-2-chlorospiro[5H-cyclopenta[b]thiophene-6,1//'-cyclohexane]-4-one

InChI

InChI=1S/C12H12BrClOS/c13-10-9(15)7-6-8(14)16-11(7)12(10)4-2-1-3-5-12/h6,10H,1-5H2

InChI Key

DWPOWBGVSPSKAO-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C(C(=O)C3=C2SC(=C3)Cl)Br

Canonical SMILES

C1CCC2(CC1)C(C(=O)C3=C2SC(=C3)Cl)Br

Origin of Product

United States

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